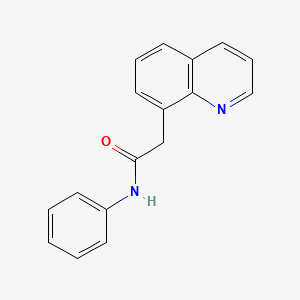
2-(3-Fluoroanilino)-1-piperidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoroanilino)-1-piperidin-1-ylethanone is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the regulation of cognitive function. By inhibiting these enzymes, 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
2-(3-Fluoroanilino)-1-piperidin-1-ylethanone has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. It has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone in lab experiments is its potential as a candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. However, there are also limitations to its use in lab experiments. For example, it may have off-target effects on other enzymes and receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone. One possible direction is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase based on the structure of 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone. Another direction is the investigation of its potential as a therapeutic agent for other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the development of new methods for the synthesis of 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone could improve its availability for scientific research.
Conclusion
In conclusion, 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone is a chemical compound that has potential applications in scientific research. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase make it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(3-Fluoroanilino)-1-piperidin-1-ylethanone involves the reaction of 3-fluoroaniline with piperidine and ethyl chloroacetate. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoroanilino)-1-piperidin-1-ylethanone has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
2-(3-fluoroanilino)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-4-6-12(9-11)15-10-13(17)16-7-2-1-3-8-16/h4-6,9,15H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMMSMITHJJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoroanilino)-1-piperidin-1-ylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)





